Cas no 73706-58-8 (methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name))
![methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name) structure](https://it.kuujia.com/scimg/cas/73706-58-8x500.png)
73706-58-8 structure
Nome del prodotto:methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name)
methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name) Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name)
- FR 900137
- 2-Amino-N-[hydroxy(methoxy)phosphoryl]-N,4-dimethylpentanehydrazonic acid
- L-Leucine, 2-(hydroxymethoxyphosphinyl)-2-methylhydrazide
- FR-900137
- 73706-58-8
- Antibiotic FR 900137
- methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate
- CHEBI:223582
- AKOS040746844
- N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid
- DTXSID70994568
- N-(((2S)-2-amino-4-methylpentanoyl)amino)-methoxy-N-methylphosphonamidic acid
-
- Inchi: InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1
- Chiave InChI: JGZNDHCOJBAROW-ZETCQYMHSA-N
- Sorrisi: N[C@@H](CC(C)C)C(NN(P(OC)(O)=O)C)=O
Proprietà calcolate
- Massa esatta: 253.119
- Massa monoisotopica: 253.119
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 6
- Complessità: 285
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.8
- Superficie polare topologica: 105Ų
Proprietà sperimentali
- Colore/forma: Solid powder
- Densità: 1.227
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.494
methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name) Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name) Letteratura correlata
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
73706-58-8 (methyl hydrogen N'-[(2S)-2-amino-4-methylpentanoyl]-N-methylphosphorohydrazidate (non-preferred name)) Prodotti correlati
- 80165-23-7(L-Glutamic acid, 1-(1,1-dimethylethyl) 5-(phenylmethyl) ester)
- 329943-13-7(3-cyano-N-methoxy-N-methylbenzamide)
- 1286208-40-9((R)-Tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate)
- 2137812-89-4(5-Isothiazolemethanamine, 4-bromo-N-[(5-bromo-2-furanyl)methyl]-)
- 896044-86-3(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)
- 86-15-7(Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)-)
- 2138139-91-8(1-[4-(Dimethylamino)butyl]cyclobutane-1-carbonitrile)
- 920360-25-4(N-(2-carbamoyl-1-benzofuran-3-yl)-N'-2-(3-methoxyphenyl)ethylethanediamide)
- 1368349-61-4(2-(1-cyclobutylcyclopropyl)acetic acid)
- 2171932-95-7(2-2-methoxy-4-(trifluoromethyl)phenylbenzaldehyde)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
